2-Amino-4-methyl-N-phenylthiazole-5-carboxamide
Overview
Description
2-Amino-4-methyl-N-phenylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C11H11N3OS and its molecular weight is 233.29 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
It is known that thiazole derivatives can have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Pathways
Thiazole derivatives can interact with multiple biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives can have a wide range of effects at the molecular and cellular level due to their diverse biological activities .
Biochemical Analysis
Biochemical Properties
2-Amino-4-methyl-N-phenylthiazole-5-carboxamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. Notably, this compound has been shown to inhibit the activity of histone deacetylase (HDAC) and the breakpoint cluster region-Abelson (Bcr-Abl) kinase . These interactions are crucial as HDAC inhibitors are known to regulate gene expression by altering chromatin structure, while Bcr-Abl inhibitors are used in the treatment of certain types of leukemia. The dual inhibition of HDAC and Bcr-Abl by this compound suggests its potential as a therapeutic agent in cancer treatment.
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has demonstrated potent antiproliferative activities against human leukemia cell line K562 and prostate cancer cell line DU145 . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, the inhibition of HDAC leads to changes in gene expression patterns, while the inhibition of Bcr-Abl kinase disrupts cell signaling pathways essential for cancer cell survival and proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. The compound binds to the active sites of HDAC and Bcr-Abl kinase, leading to enzyme inhibition . This binding interaction is facilitated by the thiazole ring structure, which allows for effective interaction with the enzyme’s active site. The inhibition of HDAC results in increased acetylation of histones, thereby promoting gene expression, while the inhibition of Bcr-Abl kinase prevents the activation of downstream signaling pathways critical for cancer cell survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may degrade over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of target enzymes and prolonged antiproliferative effects on cancer cells. The compound’s stability and efficacy may be influenced by factors such as temperature, pH, and exposure to light.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can effectively inhibit tumor growth without causing significant toxicity . At high doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biotransformation . The compound undergoes metabolic conversion primarily in the liver, where it is processed by cytochrome P450 enzymes. This metabolic pathway results in the formation of active metabolites that contribute to the compound’s overall biological activity. Additionally, the compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to modulate cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells through active transport mechanisms and is distributed to various cellular compartments. Its localization and accumulation within cells are influenced by factors such as membrane permeability and binding affinity to intracellular proteins. These properties are crucial for the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function . The compound is predominantly localized in the nucleus, where it interacts with chromatin and exerts its effects on gene expression. Additionally, post-translational modifications and targeting signals direct the compound to specific subcellular compartments, enhancing its ability to modulate cellular processes. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Properties
IUPAC Name |
2-amino-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-7-9(16-11(12)13-7)10(15)14-8-5-3-2-4-6-8/h2-6H,1H3,(H2,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CACOMUHPQMDEJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C(=O)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21452-14-2 | |
Record name | Amicarthiazol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21452-14-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 21452-14-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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